2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one
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Overview
Description
2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one is a complex organic compound that belongs to the purine family This compound is characterized by its intricate structure, which includes multiple amino and oxo groups, as well as a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one typically involves multiple steps, starting from simpler purine derivatives. The process often includes:
Nucleophilic substitution reactions: These reactions introduce the amino groups into the purine ring.
Oxidation and reduction reactions: These steps are used to introduce the oxo groups and adjust the oxidation state of the compound.
Etherification reactions: These reactions are used to attach the methoxy and ethoxy groups to the purine base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or alter the oxidation state of existing groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove oxygen atoms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and alkylating agents (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and DNA/RNA interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can disrupt various biological processes. Additionally, it can interact with nucleic acids, affecting DNA and RNA synthesis and function.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one include:
Acyclovir: A well-known antiviral drug with a similar purine base structure.
Valaciclovir: A prodrug of acyclovir with enhanced bioavailability.
Ganciclovir: Another antiviral compound with a similar mechanism of action.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a compound of significant interest.
Properties
Molecular Formula |
C14H16N10O4 |
---|---|
Molecular Weight |
388.34 g/mol |
IUPAC Name |
2-amino-9-[2-[(2-amino-6-oxo-1H-purin-7-yl)methoxy]ethoxymethyl]-1H-purin-6-one |
InChI |
InChI=1S/C14H16N10O4/c15-13-19-9-8(12(26)22-13)23(4-18-9)5-27-1-2-28-6-24-3-17-7-10(24)20-14(16)21-11(7)25/h3-4H,1-2,5-6H2,(H3,15,19,22,26)(H3,16,20,21,25) |
InChI Key |
ZKDRLENQIACTMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1COCCOCN3C=NC4=C3C(=O)NC(=N4)N)N=C(NC2=O)N |
Origin of Product |
United States |
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